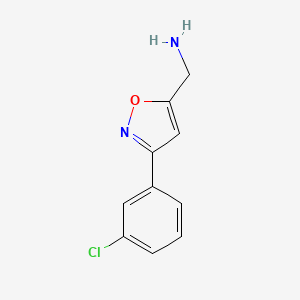

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-(3-chlorophenyl)-1,2-oxazol-5-yl]methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN2O/c11-8-3-1-2-7(4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEGWLLFZCBEGJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C2=NOC(=C2)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672468 | |

| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885273-50-7 | |

| Record name | 3-(3-Chlorophenyl)-5-isoxazolemethanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885273-50-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[3-(3-Chlorophenyl)-1,2-oxazol-5-yl]methanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Biological Activity

(3-(3-Chlorophenyl)isoxazol-5-yl)methanamine, a compound characterized by its isoxazole ring structure and a chlorophenyl group, has garnered interest in pharmacological research due to its potential biological activities. This article delves into the biological properties, synthesis, and applications of this compound, supported by relevant data and case studies.

Chemical Structure and Properties

The compound features a five-membered isoxazole ring that includes both nitrogen and oxygen atoms. The presence of the chlorophenyl group enhances its lipophilicity, which is often correlated with biological activity. The methanamine moiety may contribute to its reactivity and interaction with biological targets.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

- Antidiabetic Effects : Similar compounds have shown potential in inhibiting enzymes such as α-amylase, which plays a crucial role in carbohydrate digestion. For instance, related isoxazole derivatives demonstrated inhibition rates between 64.5% to 94.7% at concentrations of 50 μM .

- Anticancer Properties : Preliminary studies suggest that isoxazole derivatives can exhibit cytotoxic effects against various cancer cell lines. For example, compounds with similar structures have been tested against HeLa and MCF-7 cell lines, showing varying degrees of cytotoxicity .

- Antibacterial Activity : Isoxazoles have been noted for their antibacterial properties, making them candidates for further exploration in antimicrobial therapies .

Synthesis

The synthesis of this compound typically involves several key steps:

- Formation of Isoxazole Ring : This can be achieved through reactions involving hydroxylamine and appropriate carbonyl compounds.

- Substitution Reactions : The introduction of the chlorophenyl group may involve electrophilic aromatic substitution or coupling reactions.

- Final Derivatization : The methanamine group can be introduced through reductive amination or other amine synthesis methods.

Table 1: Summary of Biological Activities

Detailed Research Findings

- Antidiabetic Studies : A study on isoxazole derivatives indicated significant inhibition of α-amylase activity, with IC50 values ranging from 12.6 μM to 27.6 μM for the most effective compounds . This suggests that this compound may have similar potential.

- Anticancer Activity : In a comparative analysis, certain isoxazole derivatives displayed IC50 values comparable to established anticancer drugs such as paclitaxel . This positions this compound as a candidate for further investigation in cancer therapeutics.

- Mechanistic Insights : Research into the mechanisms behind the biological activities of isoxazoles indicates that structural modifications significantly influence their pharmacological profiles. Variations in substituents on the isoxazole ring can modulate interactions with biological targets, enhancing efficacy .

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Drug Development : (3-(3-Chlorophenyl)isoxazol-5-yl)methanamine is utilized as a building block for synthesizing pharmaceutical compounds. Its structural characteristics allow for modifications that can lead to new therapeutic agents targeting various diseases.

- Antiviral Activity : Research indicates that isoxazole derivatives exhibit antiviral properties. Studies have shown moderate inhibition rates against viruses like HIV-1 integrase, suggesting potential for developing antiviral medications .

2. Biological Studies

- Mechanistic Investigations : The compound's interaction with biological targets is crucial for understanding its pharmacodynamics. It may modulate enzyme activities or receptor interactions, which are essential for drug action.

- Toxicological Assessments : Evaluating the safety profile of this compound through cytotoxicity studies helps determine its viability as a therapeutic agent.

3. Material Science

- Development of Functional Materials : The unique properties of this compound can be leveraged in creating materials with specific functionalities, such as conducting polymers or fluorescent materials.

Research highlights several potential biological activities associated with this compound:

- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains, indicating a potential role in treating infections.

- Anti-inflammatory Effects : Compounds structurally related to this isoxazole derivative have been investigated for their anti-inflammatory properties, which could provide therapeutic avenues for inflammatory diseases.

Antiviral Activity

A study demonstrated that derivatives similar to this compound exhibited moderate inhibition rates against HIV-1 integrase, with percentages ranging from 33% to 45% at non-toxic concentrations .

Antifungal Activity

Research evaluating antifungal properties revealed effective inhibition against Candida species, with Minimum Inhibitory Concentration (MIC) values indicating strong antifungal potential .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.